molecular formula C8H17ClN2O2 B13507678 3-(Methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride

3-(Methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride

Cat. No.: B13507678
M. Wt: 208.68 g/mol
InChI Key: LXWVERWQQVYILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methylamino group, a morpholine ring, and a propanone backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride typically involves the reaction of morpholine with a suitable ketone, followed by the introduction of a methylamino group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the reaction may be carried out in an anhydrous environment with the use of a strong base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

  • **

Properties

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.68 g/mol

IUPAC Name

3-(methylamino)-1-morpholin-4-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C8H16N2O2.ClH/c1-9-3-2-8(11)10-4-6-12-7-5-10;/h9H,2-7H2,1H3;1H

InChI Key

LXWVERWQQVYILB-UHFFFAOYSA-N

Canonical SMILES

CNCCC(=O)N1CCOCC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.